molecular formula C8H10ClNO2 B141205 3'-Amino-2'-hydroxyacetophenone hydrochloride CAS No. 90005-55-3

3'-Amino-2'-hydroxyacetophenone hydrochloride

Cat. No. B141205
CAS RN: 90005-55-3
M. Wt: 187.62 g/mol
InChI Key: BSWMUKIPTBQFPN-UHFFFAOYSA-N
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Description

3-Amino-2'-hydroxyacetophenone hydrochloride, also known as 3-AHA, is an organic compound that is used in many applications, such as in the synthesis of pharmaceuticals, as a reagent in organic synthesis, and as a building block in the synthesis of other organic compounds. 3-AHA is a white crystalline solid that is soluble in water, alcohol, and other organic solvents. This compound has a molecular weight of 230.7 g/mol and a melting point of 168°C.

Scientific Research Applications

Synthesis Applications

  • Synthesis of Derivatives : 3'-Amino-2'-hydroxyacetophenone hydrochloride is utilized in the synthesis of various chemical compounds. For instance, it's involved in the synthesis of 4-Choloro-2-hydroxyacetophenone through a series of reactions including acetylation, methylation, and Fries rearrangement (Teng Da-wei, 2011). Another example is its use in condensation reactions with trichloroacetonitrile to form hydroxyaryl β-amino-β-trichloromethylvinyl ketones (V. Sosnovskikh et al., 2000).

Material Science and Sorption Studies

  • Immobilization on Surfaces : It has been immobilized onto silica gel surfaces modified with 3-aminopropyltrimethoxy silane for sorption studies of metal ions like Cu(II), Ni(II), and Co(II). This modification is significant for understanding the mechanism of sorption and separation of these metal ions from aqueous solutions (A. Cimen et al., 2015).

Organic Chemistry and Catalysis

  • Catalytic Reactions : In organic chemistry, it's used in the iridium-catalyzed alkylation of 2′-hydroxyacetophenone with alcohols under thermal or microwave conditions, leading to C-alkylated products (J. Hunter et al., 2017).

Biochemistry and Plant Science

  • Phytoanticipin in Plants : In plant science, a derivative, 3-hydroxyacetophenone, acts as a phytoanticipin in carnations, offering resistance against Fusarium oxysporum, a harmful fungus (P. Curir et al., 1996).

Pharmaceutical Applications

  • Antimicrobial Activity : Derivatives of this compound are synthesized for potential antimicrobial applications. For example, a variety of pyrimidines synthesized from it have been evaluated for their antimicrobial properties (N. Srinath et al., 2011).

Safety and Hazards

The safety information for 3’-Amino-2’-hydroxyacetophenone hydrochloride indicates that it has the GHS07 pictogram. The hazard statements are H302-H315-H319-H335, and the precautionary statements are P261-P305+P351+P338 .

properties

IUPAC Name

1-(3-amino-2-hydroxyphenyl)ethanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2.ClH/c1-5(10)6-3-2-4-7(9)8(6)11;/h2-4,11H,9H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSWMUKIPTBQFPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C(=CC=C1)N)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10332627
Record name 1-(3-Amino-2-hydroxyphenyl)ethan-1-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10332627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

90005-55-3
Record name 1-(3-Amino-2-hydroxyphenyl)ethan-1-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10332627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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